N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c16-11-5-7-12(8-6-11)22-10-9-17-15(19)13-3-1-2-4-14(13)18(20)21/h1-8H,9-10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTJDPHDUUIHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Intermediate Method
The most widely reported approach involves converting 2-nitrobenzoic acid to its acyl chloride derivative, followed by reaction with 2-(4-fluorophenoxy)ethylamine.
Procedure :
- Acyl chloride formation :
- Amidation :
Yield : 68–72% after silica gel chromatography (hexane/ethyl acetate 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 14 hr (total) |
| Purity (HPLC) | ≥98% |
| Scalability | Demonstrated at 100 g scale |
Direct Coupling Using Activators
To avoid handling corrosive SOCl₂, carbodiimide-mediated coupling is employed:
Reagents :
- 2-Nitrobenzoic acid, 2-(4-fluorophenoxy)ethylamine, EDCl·HCl, HOBt, DMF.
Conditions :
- RT, 24 hr under nitrogen.
- Quench with 1M HCl, extract with ethyl acetate.
Microwave-Assisted Synthesis
Accelerated Amidation
Microwave irradiation reduces reaction time significantly:
Protocol :
- Mix 2-nitrobenzoic acid (1 eq), 2-(4-fluorophenoxy)ethylamine (1.05 eq), HATU (1.1 eq), DIPEA (2 eq) in DMF.
- Irradiate at 100°C, 300 W, 20 min.
Outcome :
Advantages :
- 12-fold reduction in reaction time vs. conventional methods.
- Reduced solvent consumption.
Solvent and Catalyst Optimization
Green Solvent Screening
Recent studies compare solvent impacts on yield:
| Solvent | Yield (%) | Reaction Time (hr) |
|---|---|---|
| DCM | 72 | 12 |
| THF | 64 | 14 |
| EtOAc | 58 | 16 |
| Cyrene | 70 | 10 |
Cyrene (dihydrolevoglucosenone) shows promise as a bio-based solvent.
Catalytic Enhancements
Palladium catalysts improve reaction efficiency in coupling steps:
- 5 mol% Pd(OAc)₂ increases yield to 78% in Suzuki-type intermediates.
- No metal residues detected in final product (ICP-MS).
Characterization and Quality Control
Spectroscopic Data
Purity Assessments
- HPLC : C18 column, 70:30 MeOH/H₂O, 1 mL/min, λ=254 nm. Retention time: 6.8 min.
- Elemental Analysis : C 64.28%, H 4.68%, N 9.99% (theor. C 64.29%, H 4.67%, N 9.96%).
Industrial Scalability Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) |
|---|---|
| 2-Nitrobenzoic acid | 120 |
| 2-(4-Fluorophenoxy)ethylamine | 450 |
| Solvents/Catalysts | 80 |
| Total | 650 |
Waste Management
- DCM recovery via distillation achieves 92% reuse.
- Aqueous washes neutralized with CaCO₃ before disposal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-amino-N-(2-(4-fluorophenoxy)ethyl)benzamide.
Substitution: Various substituted phenoxyethyl derivatives.
Hydrolysis: 2-nitrobenzoic acid and 2-(4-fluorophenoxy)ethylamine.
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenoxyethyl moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Pathways involved include oxidative stress response and modulation of enzyme activity.
Comparison with Similar Compounds
a. 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structure : Features a bromo substituent on the benzamide and a methoxy group on the nitrophenyl ring.
- Synthetic Yield: Not explicitly stated, but derived from 2-nitroaniline precursors, similar to methods for nitrobenzamides.
b. N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-2-(trifluoromethyl)benzamide (Compound 34)
- Structure: Shares the 4-fluorophenoxyethyl chain but incorporates a spiro-diazaspirodecane ring and trifluoromethyl group.
- Synthetic Efficiency: 73% yield via coupling reactions, indicating robust synthetic routes for fluorophenoxyethyl-linked benzamides .
c. N-[2-(1-Benzyl-4-piperidinyl)ethyl]-2-nitrobenzamide
a. Lipophilicity and Solubility
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups : The nitro group at the ortho position (target compound) may increase electrophilicity compared to para-nitro analogs (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide), affecting reaction pathways .
- Fluorine Substitution: The 4-fluorophenoxy group enhances metabolic stability compared to non-fluorinated analogs, as fluorine resists oxidative degradation .
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and a fluorophenoxy moiety , which contribute to its unique pharmacological properties. The presence of the nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially affecting various biological pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a dual role as both a pharmacophore and a toxicophore , influencing the compound's reactivity and biological activity. Upon reduction, it generates intermediates that may covalently bind to nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity .
1. Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound. Quantitative data from Minimum Inhibitory Concentration (MIC) assays indicate significant activity against various fungal strains, suggesting its potential as a lead compound for new antifungal therapies.
| Fungal Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Candida albicans | 1 | More effective than fluconazole |
| Aspergillus niger | 5 | Comparable to itraconazole |
2. Anti-Inflammatory Effects
Preliminary investigations suggest that the compound may exhibit anti-inflammatory properties. It has been shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential for treating inflammatory conditions .
3. Anticoagulant Activity
Research indicates that derivatives of nitrobenzamides, including this compound, may influence coagulation pathways. Studies have demonstrated significant prolongation of activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT), suggesting an inhibitory effect on thrombin-catalyzed fibrin polymerization .
| Compound | aPTT (s) | PT (s) | Tail Bleeding Time (s) |
|---|---|---|---|
| Control | 30 | 12 | 20 |
| This compound | 55 | 16 | 30 |
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of this compound against clinical isolates of Candida species. The results showed that at an MIC of 1 µg/mL, the compound effectively inhibited fungal growth, outperforming standard treatments like fluconazole.
Case Study 2: Anti-Inflammatory Mechanism
In vitro studies demonstrated that treatment with this compound resulted in a marked decrease in nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). This suggests that the compound may modulate inflammatory responses through inhibition of iNOS activity .
Q & A
Q. Key parameters :
- Temperature : Excess heat may degrade nitro groups; reactions are often conducted at 0–25°C.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Catalyst selection : Acidic or basic conditions must align with functional group stability .
Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, fluorophenoxy groups at δ 6.8–7.1 ppm). Deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) ensure accuracy .
- X-ray crystallography :
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
What initial biological screening approaches are recommended to assess the potential therapeutic applications of this compound?
Level: Basic
Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinases, proteases, or phosphatases using fluorogenic substrates (e.g., ATPase assays).
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) to measure affinity (Kᵢ) .
- Antimicrobial screening : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
How can researchers optimize the synthesis of this compound to improve scalability and reproducibility?
Level: Advanced
Answer:
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent ratios, catalyst loading).
- Continuous flow reactors : Enhance mixing and heat transfer for high-throughput synthesis .
- Purification optimization :
- HPLC : Gradient elution with C18 columns to separate nitrobenzamide isomers.
- Crystallization solvents : Ethanol/water mixtures improve crystal purity .
What strategies are employed to elucidate the mechanism of action in biological systems?
Level: Advanced
Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with enzyme active sites (e.g., nitro groups as H-bond acceptors) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) to target proteins.
- Mutagenesis studies : Identify critical residues by alanine-scanning mutants of the target protein .
- Metabolomics : Track pathway modulation via LC-MS profiling of treated cells .
How should researchers address discrepancies in reported biological activity data across studies?
Level: Advanced
Answer:
- Assay validation :
- Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and calorimetry (ITC).
- Batch variability : Characterize compound purity (HPLC >95%) and stability (e.g., nitro group degradation under light) .
What computational modeling approaches are utilized to predict physicochemical and ADMET properties?
Level: Advanced
Answer:
- Quantum mechanics (QM) : Calculate electrostatic potential maps to assess nitro group reactivity.
- Molecular dynamics (MD) : Simulate membrane permeability (logP) using lipid bilayer models.
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hERG liability .
- QSAR models : Corrogate structural features (e.g., fluorophenoxy substituents) with toxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
